molecular formula C7H5ClN2O3 B12966237 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one

1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one

Cat. No.: B12966237
M. Wt: 200.58 g/mol
InChI Key: SGWVMGCNBOJKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is a pyridine-derived ketone featuring a nitro group at the 3-position, a chlorine atom at the 6-position, and an acetyl group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one typically involves a multi-step process. One common method includes the nitration of 6-chloropyridine followed by acylation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the nitration and acylation reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine atom can enhance the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

The following analysis compares 1-(6-chloro-3-nitropyridin-2-yl)ethan-1-one with structurally related pyridinyl and heteroaryl ethanones, focusing on substituent effects, synthetic utility, and applications.

Substituent Positioning and Electronic Effects

Compound Name Substituents on Pyridine Ring Molecular Weight Key Properties/Applications Reference
This compound 6-Cl, 3-NO₂, 2-COCH₃ 229.61 g/mol Hypothesized high electrophilicity N/A
1-(6-Chloro-5-nitropyridin-3-yl)ethanone (CAS 127356-40-5) 6-Cl, 5-NO₂, 3-COCH₃ 229.61 g/mol High reactivity in substitution reactions
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 150698-72-9) 6-Cl, 3-COCF₃ 223.56 g/mol Intermediate in agrochemical synthesis
1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one (CAS 1256809-17-2) 3-Cl, 5-CH₃, 4-COCH₃ 169.61 g/mol Potential ligand in coordination chemistry

Key Observations :

  • Nitro vs. Trifluoromethyl Groups: The nitro group (NO₂) in this compound enhances electrophilicity compared to the trifluoromethyl (CF₃) group in CAS 150698-72-9, making the former more reactive in nucleophilic aromatic substitution (NAS) reactions .
  • Chlorine Positioning : Chlorine at the 6-position (as in the target compound) versus the 3-position (CAS 1256809-17-2) alters steric hindrance and electronic effects, influencing regioselectivity in further derivatization .

Role in Multicomponent Reactions

Catalytic Coupling Reactions

  • Heterobiaryl Synthesis: Cu(I)-catalyzed reactions involving ethanone derivatives (e.g., 1-(3-(phenylethynyl)thiophen-2-yl)ethan-1-one) demonstrate the utility of acetylated heteroarenes in forming axial biaryl compounds, a strategy extendable to the target compound .

Biological Activity

1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is an organic compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial and anticancer properties. This article provides a detailed examination of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈ClN₃O₂ and a molecular weight of approximately 201.62 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 3-position, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways through:

  • Enzyme Inhibition: The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that inhibit enzyme activity.
  • Receptor Binding: The chlorine atom may enhance binding affinity to target proteins, influencing downstream signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group to form reactive species that can damage cellular components, including DNA, leading to cell death. For instance, similar nitro compounds have been shown to act against various microorganisms by producing toxic intermediates upon reduction .

Anticancer Activity

In studies focused on kinase inhibition, this compound displayed an IC50 value of 444 nM against p70S6Kβ (S6K2), indicating potential as a starting point for developing selective inhibitors for this kinase. Although it did not show significant activity against other kinases like MAPKAPK2 or MPS1, its specific action on p70S6Kβ highlights its relevance in cancer research .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique aspects compared to this compound:

Compound NameStructural FeaturesUnique Aspects
1-(6-Chloropyridin-3-yl)ethanoneChlorine at 6-position, no nitro groupDifferent reactivity and biological activity due to lack of nitro group
1-(6-Chloro-5-nitropyridin-3-yl)ethanoneNitro group at different positionVariation in chemical properties and potential applications
N-(4-Chloro-pyridin-2-yloxy)-N-methylacetamideContains chloro and nitrogen functionalitiesPotentially different biological activity due to structural differences

Case Studies and Research Findings

Recent studies have explored various aspects of the biological activity of nitro-containing compounds. A review highlighted that the presence of the nitro group can significantly enhance pharmacokinetic properties and overall biological efficacy. For example, certain nitro derivatives have been developed as effective antimicrobial agents due to their ability to generate reactive intermediates upon reduction .

In another study focusing on kinase inhibitors, the compound was synthesized and evaluated for its inhibitory potency against selected kinases. Although it showed limited activity against some targets, its specific interaction with p70S6Kβ opens avenues for further development in targeted cancer therapies .

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

1-(6-chloro-3-nitropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)7-5(10(12)13)2-3-6(8)9-7/h2-3H,1H3

InChI Key

SGWVMGCNBOJKKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.